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Compound of Interest

Compound Name: DB-766

Cat. No.: B1669854 Get Quote

The designation "DB-766" appears in scientific literature referring to two distinct investigational

compounds with different therapeutic targets and mechanisms of action. This technical guide

provides an in-depth overview of the in vitro characterization of both entities: a potent anti-

parasitic agent and a clinical-stage androgen receptor degrader, ARV-766. This document is

intended for researchers, scientists, and professionals in drug development.

Section 1: DB-766 as an Anti-Parasitic Agent
DB-766 has been identified as a promising chemotherapeutic candidate for Chagas disease

and leishmaniasis. It is a bis-arylimidamide that has demonstrated significant activity against

the protozoan parasites Trypanosoma cruzi and Leishmania.

Data Presentation: In Vitro Potency
The following table summarizes the reported in vitro activity of DB-766 against parasitic strains.

Target Organism Stage IC50 (nM)

Trypanosoma cruzi (Y strain) Bloodstream trypomastigotes 60[1]

Trypanosoma cruzi (Y strain) Intracellular amastigotes 25[1]

Leishmania Intracellular Nanomolar range[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1669854?utm_src=pdf-interest
https://www.benchchem.com/product/b1669854?utm_src=pdf-body
https://www.benchchem.com/product/b1669854?utm_src=pdf-body
https://www.benchchem.com/product/b1669854?utm_src=pdf-body
https://www.benchchem.com/product/b1669854?utm_src=pdf-body
https://www.targetmol.com/compound/db-766
https://www.targetmol.com/compound/db-766
https://pubmed.ncbi.nlm.nih.gov/22765899/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analogs of DB-766 have also shown potent nanomolar activity against intracellular Leishmania

with selectivity indexes greater than 100 when compared to J774 macrophages.[2]

Experimental Protocols
Detailed experimental protocols for the anti-parasitic assays are not exhaustively described in

the available literature. However, a general methodology for determining the IC50 values for

Trypanosoma cruzi and Leishmania is outlined below.
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Caption: General workflow for determining the in vitro anti-parasitic activity of DB-766.

Parasite and Host Cell Culture: Trypanosoma cruzi trypomastigotes and amastigotes, or

Leishmania promastigotes and amastigotes, are cultured under appropriate conditions. For

intracellular assays, a suitable host cell line (e.g., J774 macrophages) is used.

Compound Preparation: DB-766 is dissolved in dimethyl sulfoxide (DMSO) to create a high-

concentration stock solution.[1] This stock is then serially diluted to obtain a range of

concentrations for testing.
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Infection and Treatment: Host cells are infected with the parasites. After a set period to allow

for internalization, the cells are treated with the various concentrations of DB-766.

Incubation: The treated, infected cells are incubated for a specific duration (e.g., 24-72

hours) to allow the compound to exert its effect.

Viability Assessment: The viability of the intracellular parasites is assessed using a suitable

assay, such as a colorimetric method with a metabolic indicator (e.g., resazurin).

Data Analysis: The results are used to generate a dose-response curve, from which the half-

maximal inhibitory concentration (IC50) is calculated.

Section 2: ARV-766 (Luxdegalutamide) as an
Androgen Receptor Degrader
ARV-766, also known as Luxdegalutamide, is an orally bioavailable Proteolysis Targeting

Chimera (PROTAC) designed to degrade the androgen receptor (AR).[3][4] It is under

development for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[3]

Mechanism of Action
ARV-766 is a heterobifunctional molecule that consists of a ligand that binds to the androgen

receptor and another ligand that recruits an E3 ubiquitin ligase.[5][6] This dual binding induces

the formation of a ternary complex between the androgen receptor and the E3 ligase, leading

to the ubiquitination of the AR and its subsequent degradation by the proteasome.[3][5] This

mechanism is distinct from traditional AR antagonists which only block the receptor's activity.[3]

A key advantage of ARV-766 is its ability to degrade both wild-type AR and clinically relevant

AR ligand-binding domain mutants, such as L702H, H875Y, and T878A, which are associated

with resistance to other therapies.[4][7]

Signaling Pathway of ARV-766 Action
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Caption: Mechanism of action of ARV-766 as a PROTAC androgen receptor degrader.

Data Presentation
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While specific quantitative in vitro data such as DC50 (concentration for 50% degradation) or

binding affinities (Kd) are not detailed in the provided search results, preclinical data have

demonstrated that ARV-766 robustly suppresses tumor growth.[5] The compound is currently in

Phase I/II clinical trials.[5]

Experimental Protocols
The in vitro characterization of a PROTAC like ARV-766 involves a series of assays to confirm

its mechanism of action.

Workflow for In Vitro Characterization of a PROTAC
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Caption: Experimental workflow for the in vitro characterization of a PROTAC like ARV-766.

Binding Assays:

Target Binding: The affinity of ARV-766 for the androgen receptor is determined using

biophysical techniques such as Surface Plasmon Resonance (SPR) or Time-Resolved

Fluorescence Energy Transfer (TR-FRET).

E3 Ligase Binding: Similarly, the binding affinity to the recruited E3 ligase (e.g., Von

Hippel-Lindau or Cereblon) is quantified.

Cellular Degradation Assays:
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Western Blotting: Prostate cancer cell lines (expressing wild-type or mutant AR) are

treated with increasing concentrations of ARV-766. The levels of AR protein are then

measured by Western blot to demonstrate degradation.

DC50/Dmax Determination: The concentration of ARV-766 that results in 50% degradation

of the target protein (DC50) and the maximum level of degradation (Dmax) are calculated

from the Western blot data.

Functional Cellular Assays:

Cell Viability Assays: The effect of AR degradation on the viability of prostate cancer cells

is measured using assays like CellTiter-Glo® (CTG) or Sulforhodamine B (SRB).

Target Gene Expression Analysis: The expression of AR-regulated downstream genes is

quantified by quantitative PCR (qPCR) to confirm the functional consequence of AR

degradation.

In conclusion, the designation DB-766 is associated with two distinct molecules in different

stages of development and with different therapeutic applications. The anti-parasitic DB-766
shows potent nanomolar activity against the causative agents of Chagas disease and

leishmaniasis. In contrast, ARV-766 (Luxdegalutamide) is a PROTAC AR degrader in clinical

development for prostate cancer, representing a novel therapeutic modality that induces the

degradation of its target protein. Clear differentiation between these two compounds is crucial

for researchers in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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